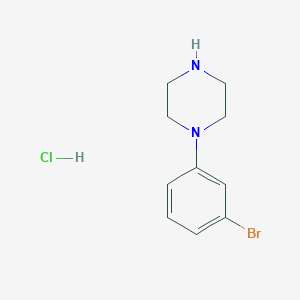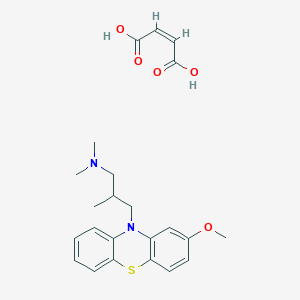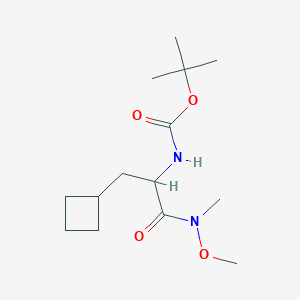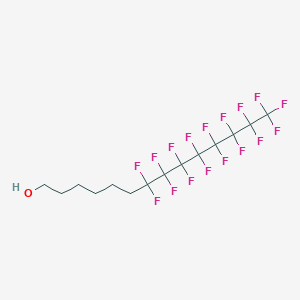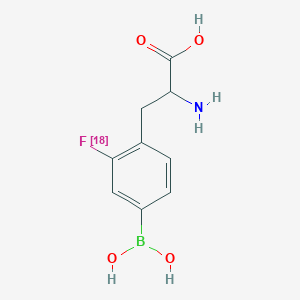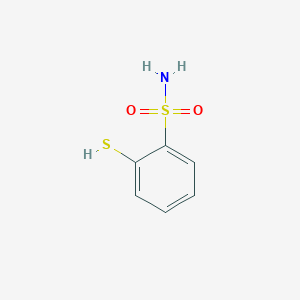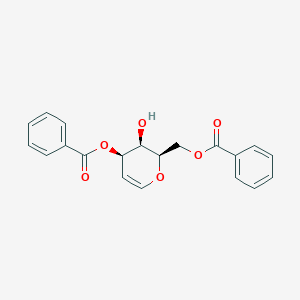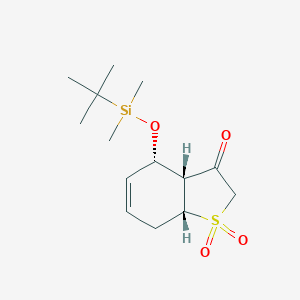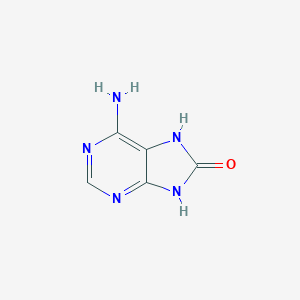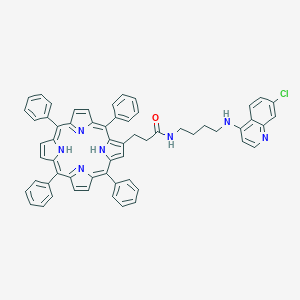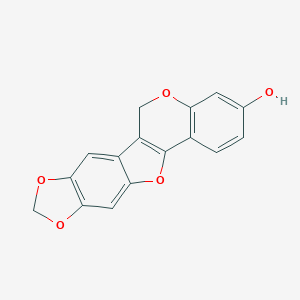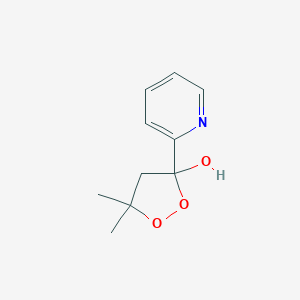
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, also known as DPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPO is a cyclic ether with a pyridine ring attached to it, and it has been found to exhibit unique properties that make it useful for a wide range of scientific applications.
Mechanism Of Action
The mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical And Physiological Effects
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its unique structure, which makes it useful for a wide range of applications. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of future directions for research on 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, including the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol and its potential applications in materials science. Additionally, the development of new synthesis methods for 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol can be achieved through a number of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine in the presence of a strong acid catalyst. Another method involves the reaction of pyridine with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In organic chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been studied for its potential applications in the development of new polymers and materials.
properties
CAS RN |
138835-99-1 |
|---|---|
Product Name |
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol |
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3 |
InChI Key |
YHMJCVMHQKHWMY-UHFFFAOYSA-N |
SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
Canonical SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
synonyms |
1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
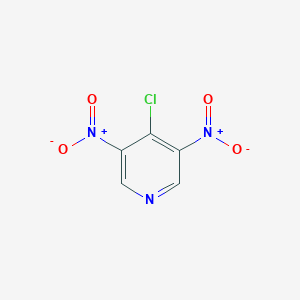
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
